
1-(2-Phenylethyl)-1lambda(5)-azabicyclo(2.2.2)oct-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)-1lambda(5)-azabicyclo(222)oct-3-yl acetate is an organic compound that belongs to the class of bicyclic compounds It features a phenylethyl group attached to an azabicyclo octane structure, with an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-1lambda(5)-azabicyclo(2.2.2)oct-3-yl acetate typically involves the following steps:
Formation of the Azabicyclo Octane Core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Phenylethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the azabicyclo octane core is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the nitrogen atom in the azabicyclo octane core using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-1lambda(5)-azabicyclo(2.2.2)oct-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of phenylethylamine or phenylethanol.
Substitution: Formation of various substituted azabicyclo octane derivatives.
Scientific Research Applications
1-(2-Phenylethyl)-1lambda(5)-azabicyclo(2.2.2)oct-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-1lambda(5)-azabicyclo(2.2.2)oct-3-yl acetate involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with aromatic residues in proteins, while the azabicyclo octane core can modulate receptor activity. The acetate group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: Shares the phenylethyl group but lacks the azabicyclo octane structure.
Azabicyclo Octane Derivatives: Compounds with similar bicyclic structures but different substituents.
Acetate Esters: Compounds with acetate functional groups but different core structures.
Uniqueness
1-(2-Phenylethyl)-1lambda(5)-azabicyclo(2.2.2)oct-3-yl acetate is unique due to its combination of a phenylethyl group, azabicyclo octane core, and acetate functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
41967-36-6 |
|---|---|
Molecular Formula |
C17H24NO2+ |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
[1-(2-phenylethyl)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |
InChI |
InChI=1S/C17H24NO2/c1-14(19)20-17-13-18(11-8-16(17)9-12-18)10-7-15-5-3-2-4-6-15/h2-6,16-17H,7-13H2,1H3/q+1 |
InChI Key |
BJJKUXZXTMNUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C[N+]2(CCC1CC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


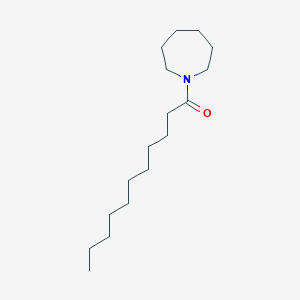
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
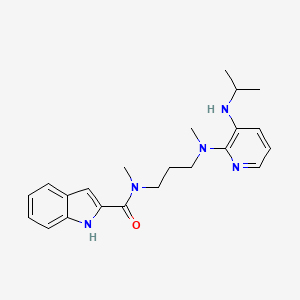
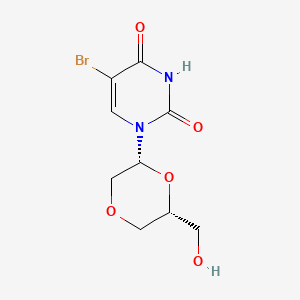
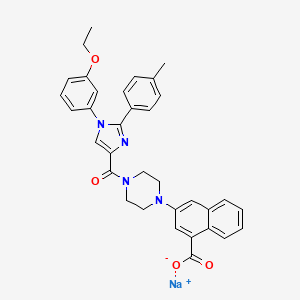
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
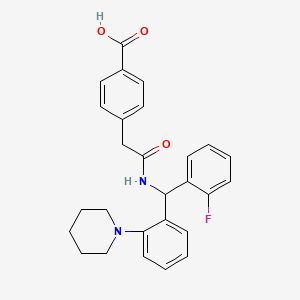
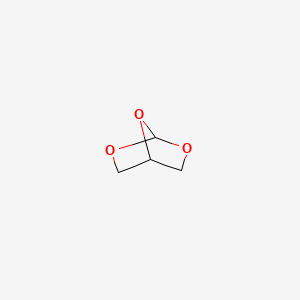
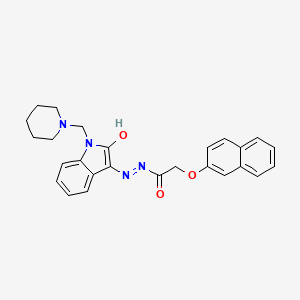
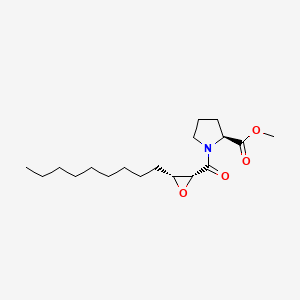

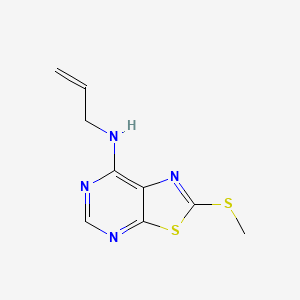
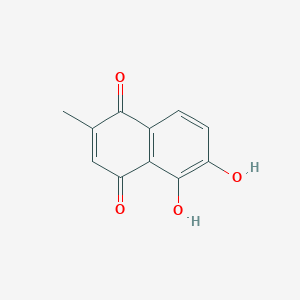
![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)
